Cholesterol n-Octyl Carbonate

Vue d'ensemble

Description

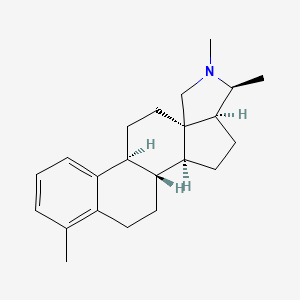

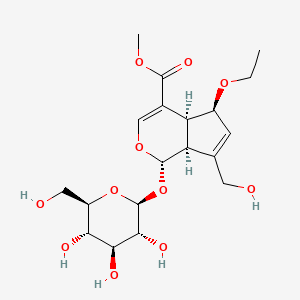

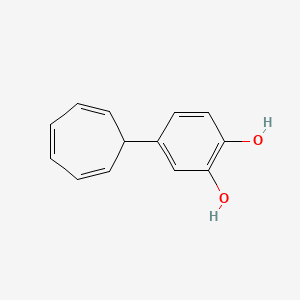

Cholesterol n-Octyl Carbonate is a compound with the molecular formula C36H62O3 . It is also known as n-Octyl Carbonic Acid Cholesterol Ester . It is a solid substance at 20 degrees Celsius .

Synthesis Analysis

While specific synthesis methods for Cholesterol n-Octyl Carbonate were not found in the search results, cholesterol-based compounds are generally synthesized through esterification reactions .Molecular Structure Analysis

The molecular weight of Cholesterol n-Octyl Carbonate is 542.89 . The structure of this compound is complex, as it is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes .Physical And Chemical Properties Analysis

Cholesterol n-Octyl Carbonate is a solid substance at 20 degrees Celsius . Its solubility in chloroform is described as very faint turbidity . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Drug Delivery Systems

Cholesterol-based compounds like “Cholesterol n-Octyl Carbonate” have been used in the development of drug delivery systems . For instance, hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) have been investigated for their potential as nanovesicles for drug delivery . These lipid/sugar materials demonstrated good stability and well-defined liposomes, making them suitable for biomedical applications .

Bioimaging Applications

Cholesterol-based compounds are also used in bioimaging applications . Their unique properties allow them to be used as markers or contrast agents, enhancing the visibility of biological structures or processes in imaging techniques .

Liquid Crystals

Cholesterol-based compounds, including “Cholesterol n-Octyl Carbonate”, can form liquid crystals . These liquid crystals have various applications in display technology, sensors, and other optical devices .

Gelators

Cholesterol-based compounds can also act as gelators . They can form gels with specific properties, which can be used in various fields such as materials science, medicine, and environmental science .

Membrane Dynamics Study

Cholesterol-based compounds are used to study membrane dynamics . For example, artificial cholesterol derivatives like cholesterol benzoate have been used to investigate the effect on membrane stability . This can provide crucial knowledge for designing innovative drug delivery systems .

Thermo-responsive Biohybrid Vesicles

Cholesterol-based compounds have been used to create thermo-responsive biohybrid vesicles . These vesicles can respond to changes in temperature, which can be useful in controlled drug delivery and other biomedical applications .

Orientations Futures

While specific future directions for Cholesterol n-Octyl Carbonate were not found in the search results, research into cholesterol-based compounds is ongoing. For instance, hybrid liposomes composed of cholesterol and other compounds are being investigated for potential use in drug delivery systems .

Mécanisme D'action

Target of Action

Cholesterol n-Octyl Carbonate is a biochemical compound used in proteomics research . It is known to interact with proteins such as NPC1 and NPC2 , which are involved in the intralysosomal transport and efflux of cholesterol . These proteins play a crucial role in maintaining cellular cholesterol levels and ensuring cell viability, growth, and proliferation .

Mode of Action

The compound’s interaction with its targets involves the binding of cholesterol to the NTD of the NPC1 protein . This binding process is believed to be cooperative among NPC1 and NPC2 in cholesterol transport . The orientation of cholesterol binding to this NPC1 domain is opposite to the way that cholesterol binds to NPC2, supporting the notion that there is cooperation among NPC1 and NPC2 in cholesterol transport .

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . Regulation of cellular cholesterol levels is tightly controlled via multiple pathways that include de-novo biosynthesis, uptake, recycling, and release . In particular, delivery of extracellular cholesterol to cells is achieved by receptor-mediated uptake of low-density lipoproteins (LDLs) that carry both free and esterified cholesterol .

Pharmacokinetics

It has been documented that lipid-based systems like hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dppc), cholesterol, and octyl-β-d-glucopyranoside (ogp) could have potential properties to use as nanovesicles for drug delivery .

Result of Action

The result of the compound’s action involves changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance . This is due to the synergistic action of cholesterol and OGP in polar–nonpolar spaces of the DPPC bilayer .

Action Environment

The action of Cholesterol n-Octyl Carbonate is influenced by environmental factors. For instance, the presence of OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDCURYXLLEBIY-MKQVXYPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659875 | |

| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol n-Octyl Carbonate | |

CAS RN |

15455-82-0 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.